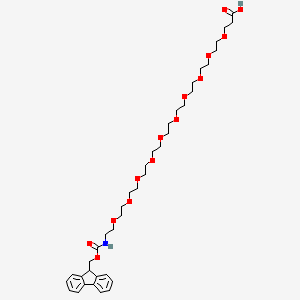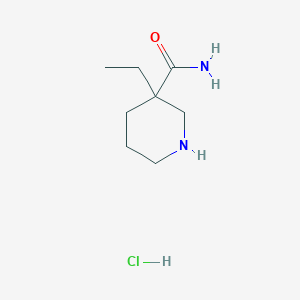
4-(Prop-2-en-1-yl)oxan-4-ol
Descripción general
Descripción
4-Allyltetrahydro-2H-pyran-4-ol is an organic compound known for its unique structure and versatile applications. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Allyltetrahydro-2H-pyran-4-ol can be synthesized through several methods. One common approach involves the Prins cyclization reaction, where homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst. This reaction typically uses catalysts such as iron chloride or iron nitrate, and the reaction conditions can be adjusted to optimize yield and selectivity .
Industrial Production Methods
In industrial settings, the production of 4-(Prop-2-en-1-yl)oxan-4-ol often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Allyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted tetrahydropyran derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
4-Allyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(Prop-2-en-1-yl)oxan-4-ol exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of biologically active compounds. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A closely related compound with similar structural features but lacking the allyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Another derivative with different substituents on the pyran ring
Uniqueness
4-Allyltetrahydro-2H-pyran-4-ol is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
4-prop-2-enyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPHKSSMJAOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)


![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)






![(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride](/img/structure/B1459026.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
